molecular formula C42H22N6S2 B14121881 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

Cat. No.: B14121881
M. Wt: 674.8 g/mol
InChI Key: XQHYBWFDEJPBNA-UHFFFAOYSA-N
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Description

7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is a complex organic compound with the molecular formula C42H22N6S2 and a molecular weight of 674.8 g/mol . This compound is characterized by its unique structure, which includes phenothiazine and quinoxaline moieties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenothiazine moiety. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and bromine.

Scientific Research Applications

7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular function. The pathways involved can include the inhibition of specific enzymes or the modulation of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, such as 7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, 7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile stands out due to its unique structural features and enhanced photophysical properties. Other similar compounds include 7,10-bis(phenothiazine)-2,3-dicyanopyrazino phenanthrene .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C42H22N6S2

Molecular Weight

674.8 g/mol

IUPAC Name

7,10-di(phenothiazin-10-yl)phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C42H22N6S2/c43-23-31-32(24-44)46-42-28-20-18-26(48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)22-30(28)29-21-25(17-19-27(29)41(42)45-31)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-22H

InChI Key

XQHYBWFDEJPBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)N8C9=CC=CC=C9SC1=CC=CC=C18)C#N)C#N

Origin of Product

United States

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